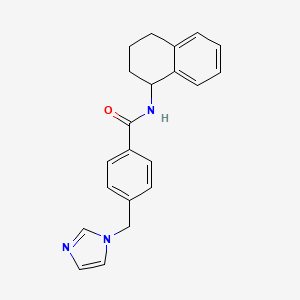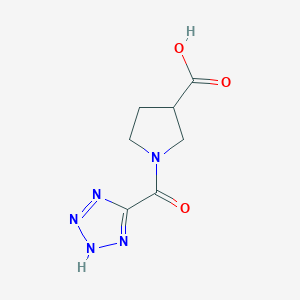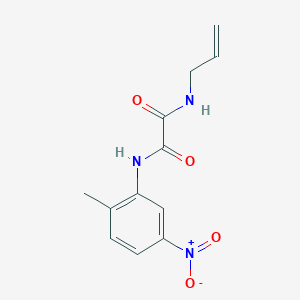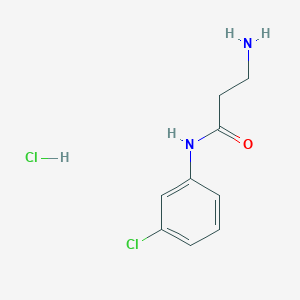
4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on biological systems, including its ability to modulate the activity of certain enzymes and receptors. In
Scientific Research Applications
Thromboxane A2 Synthase Inhibition
A series of N-imidazol-1-yl derivatives of 1,2-dihydronaphthalene, including compounds structurally related to 4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide, have been synthesized and evaluated for their ability to inhibit thromboxane A2 synthase. This research demonstrated some compounds' significant inhibitory activity in both in vitro and ex vivo experiments, suggesting potential applications in managing conditions associated with thromboxane A2 synthase activity (Cozzi et al., 1991).
Cardiac Electrophysiological Activity
Research into N-substituted imidazolylbenzamides, which share core structural features with the subject compound, has shown that these compounds exhibit potent class III electrophysiological activity. This suggests their potential use in managing arrhythmias, with some compounds demonstrating efficacy comparable to known selective class III agents in preclinical models (Morgan et al., 1990).
Synthesis and Radiolabeling Techniques
Studies on Pd(0)-mediated rapid carbonylation using arylboronate and carbon monoxide have enabled the synthesis of C-labeled compounds for potential use in medical imaging and diagnostic procedures. Such techniques could be applied to derivatives of 4-((1H-imidazol-1-yl)methyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide, enhancing their applicability in biomedical research and diagnostics (Takashima-Hirano et al., 2012).
Antineoplastic and Antimonoamineoxidase Properties
New benzo[H]quinazoline derivatives, including structures akin to the compound , have been synthesized and evaluated for their antineoplastic and antimonoamineoxidase properties. These compounds offer a promising direction for developing novel treatments for cancer and disorders associated with monoamine oxidase activity (Markosyan et al., 2010).
Pharmacokinetics and Tissue Distribution
Investigations into novel ALK5 inhibitors closely related to the compound have provided insights into their pharmacokinetics, metabolism, and tissue distribution, particularly in models of fibrosis and cancer metastasis. These studies underscore the compound's potential as an effective oral anti-fibrotic drug and its role in cancer treatment strategies (Kim et al., 2008).
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(23-20-7-3-5-17-4-1-2-6-19(17)20)18-10-8-16(9-11-18)14-24-13-12-22-15-24/h1-2,4,6,8-13,15,20H,3,5,7,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUGPDWVNFLDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![(E)-N'-methoxy-N-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2965956.png)

![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)


![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)

![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)

![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2965972.png)
